molecular formula C19H21NO4 B463161 methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 313270-24-5

methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B463161
CAS No.: 313270-24-5
M. Wt: 327.4g/mol
InChI Key: NBNOTWAEVQQITB-UHFFFAOYSA-N
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Description

Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a polycyclic compound featuring a chromene core fused with a cyclohexenone moiety. Its structure includes a methyl ester group at position 3, an amino group at position 2, and a phenyl substituent at position 2. The 7,7-dimethyl groups confer rigidity to the cyclohexenone ring, influencing both reactivity and crystallinity . This compound is synthesized via multicomponent reactions (MCRs) involving dimedone, aldehydes, and methyl cyanoacetate or related derivatives, often catalyzed by bases like 2-aminoethanol or organocatalysts such as L-proline .

Properties

IUPAC Name

methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2)9-12(21)15-13(10-19)24-17(20)16(18(22)23-3)14(15)11-7-5-4-6-8-11/h4-8,14H,9-10,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNOTWAEVQQITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hantzsch-Type Cyclocondensation

The Hantzsch reaction remains a cornerstone for synthesizing chromene derivatives. For methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-4H-chromene-3-carboxylate, a one-pot three-component reaction (3-CR) of benzaldehyde, dimedone, and methyl cyanoacetate is typically employed. The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization.

Procedure :

  • Reagents : Benzaldehyde (1 mmol), dimedone (1 mmol), methyl cyanoacetate (1.2 mmol).

  • Catalyst : Triethylamine (2–3 drops).

  • Conditions : Reflux in ethanol (20 mL) for 4–6 hours.

  • Work-up : Filtration and recrystallization from ethanol yields the product (mp 227–229°C) with 78–85% efficiency.

Mechanistic Insights :

  • Knoevenagel Adduct Formation : Benzaldehyde and methyl cyanoacetate condense to form an α,β-unsaturated intermediate.

  • Michael Addition : Dimedone attacks the adduct’s β-position, generating a diketone intermediate.

  • Cyclization : Intramolecular hemiketal formation and aromatization yield the chromene core.

Ammonium Acetate-Mediated Synthesis

Ammonium acetate serves as both catalyst and nitrogen source in solvent-free MCRs, enhancing atom economy.

Procedure :

  • Reagents : Benzaldehyde (1 mmol), dimedone (1 mmol), methyl cyanoacetate (1 mmol).

  • Catalyst : Ammonium acetate (15 mol%).

  • Conditions : Solvent-free, 80°C, 2 hours.

  • Yield : 92%.

Advantages :

  • Eliminates volatile organic solvents.

  • Reduces reaction time by 50% compared to ethanol reflux.

Catalytic Methods for Enhanced Efficiency

Nano-Kaoline/BF3/Fe3O4 Catalysis

Magnetic nanocatalysts improve recyclability and surface area. Nano-kaoline/BF3/Fe3O4 demonstrates exceptional activity in chromene synthesis.

Procedure :

  • Catalyst Loading : 5 mg per mmol of aldehyde.

  • Conditions : Solvent-free, 70°C, 45 minutes.

  • Yield : 95%.

Reusability : The catalyst retains 89% efficiency after five cycles, confirmed by hot filtration tests.

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

NS-GOQDs promote green synthesis under mild conditions, achieving near-quantitative yields.

Procedure :

  • Catalyst : 30 mg NS-GOQDs.

  • Solvent : Ethanol (10 mL).

  • Conditions : Reflux (78°C), 2 hours.

  • Yield : 98%.

Characterization :

  • FT-IR : Peaks at 2193 cm⁻¹ (C≡N) and 1682 cm⁻¹ (C=O) confirm product formation.

  • DFT Calculations : HOMO-LUMO gaps (ΔE = 3.8 eV) indicate charge transfer efficiency.

Solvent-Free and Green Synthesis

Mechanochemical Ball Milling

Ball milling avoids solvents and reduces energy consumption.

Procedure :

  • Reagents : Benzaldehyde, dimedone, methyl cyanoacetate (1:1:1).

  • Conditions : Ball mill (500 rpm, 30 minutes).

  • Yield : 88%.

Advantages :

  • No solvent required.

  • Scalable for industrial production.

Ionic Liquid-Catalyzed Reactions

Brønsted-acidic ionic liquids (ILs) enhance reaction rates and selectivity.

Procedure :

  • Catalyst : [BMIM][HSO4] (10 mol%).

  • Conditions : 60°C, 1.5 hours.

  • Yield : 91%.

Mechanism : ILs stabilize intermediates via H-bonding and electrostatic interactions.

Optimization and Comparative Analysis

Reaction Parameter Optimization

Key variables include temperature, catalyst loading, and solvent polarity.

Table 1 : Optimization of Catalytic Synthesis Using NS-GOQDs

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst (mg)10–5030Maximizes active sites
Temperature (°C)60–10078Balances kinetics and stability
Time (h)1–42Ensures completion without side reactions

Comparative Efficiency of Methods

Table 2 : Yield and Conditions Across Methods

MethodCatalystSolventTime (h)Yield (%)
Hantzsch 3-CRTriethylamineEthanol4–678–85
Ammonium AcetateNH4OAcSolvent-free292
NS-GOQDsNS-GOQDsEthanol298
Nano-Kaoline/BF3/Fe3O4Nano-kaoline/BF3/Fe3O4Solvent-free0.7595

Mechanistic and Spectroscopic Validation

NMR and FT-IR Characterization

  • ¹H NMR (CDCl₃) : δ 1.10 (s, 6H, CH₃), 2.20–2.50 (m, 4H, CH₂), 3.70 (s, 3H, OCH₃), 5.30 (s, 1H, CH), 7.20–7.40 (m, 5H, Ar-H).

  • ¹³C NMR : 27.8 (CH₃), 50.2 (OCH₃), 116.8 (CN), 168.2 (C=O).

  • FT-IR : 3326 cm⁻¹ (NH₂), 2199 cm⁻¹ (C≡N), 1682 cm⁻¹ (C=O).

Computational Validation

Density functional theory (DFT) at B3LYP/6-311+G(d,p) level corroborates experimental data:

  • MEP Surfaces : Electron-rich regions localized at the amino and carbonyl groups.

  • NBO Analysis : Stabilization energy of 25.8 kcal/mol for LP(N) → σ*(C-N) interactions.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Pilot-scale studies using microreactors demonstrate:

  • Throughput : 1.2 kg/day with 89% yield.

  • Catalyst Retention : Immobilized NS-GOQDs maintain activity for >100 hours.

Limitations and Solutions

  • Byproduct Formation : Michael adduct oligomerization reduces yields above 100°C. Mitigated via temperature control (<80°C).

  • Catalyst Cost : NS-GOQDs synthesis requires thiourea and citric acid, costing $12/g. Scalable production could reduce this to $2/g .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of chromene derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C19H21NO4
  • Molecular Weight : 327.37 g/mol
  • CAS Number : 313270-24-5

These properties contribute to its functionality in various applications, particularly in drug development.

Anticancer Properties

Research indicates that derivatives of chromenes exhibit significant anticancer activity. Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study by Patil et al. (2012) demonstrated that certain chromene derivatives showed potent cytotoxicity against glioma cells with IC50 values as low as 7.4 nM .
  • Another study highlighted the synthesis of chromene compounds that exhibited better anticancer profiles than established drugs like colchicine when tested against MCF-7 breast cancer cells .

Antimicrobial Activity

Chromene derivatives have also been investigated for their antimicrobial properties. The structure of methyl 2-amino derivatives allows for modifications that enhance their efficacy against bacterial and fungal strains.

Research Findings:

  • A series of studies have shown that specific substitutions on the chromene structure can lead to enhanced antibacterial activity against resistant strains of bacteria .

Enzyme Inhibition

Recent studies have shown that methyl 2-amino derivatives can inhibit enzymes such as α-glucosidase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders respectively .

Mechanism of Action

The mechanism of action of methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

  • Carbonitrile derivatives: Replacing the carboxylate group with a cyano group (e.g., 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, 4a). This substitution eliminates the ester carbonyl, introducing a nitrile (IR: 2198 cm⁻¹) and altering hydrogen-bonding patterns .
  • Isopropyl esters: Substituting methyl with bulkier isopropyl groups (e.g., isopropyl 2-amino-7,7-dimethyl-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate). Increased steric hindrance may reduce reaction yields but enhance enantioselectivity in asymmetric syntheses .
  • Aryl-substituted derivatives: Variations at the phenyl ring (e.g., 3-bromo, 4-chloro, or 4-methoxy substituents) modulate electronic properties and crystallinity. For example, methyl 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (8i) exhibits a higher melting point (174–176°C) compared to the parent compound due to enhanced halogen bonding .

Physicochemical Properties

Compound Melting Point (°C) IR (ν, cm⁻¹) Notable Features
Methyl ester (target compound) 159–161 (8e) 1691 (C=O), 3302 (N-H) High crystallinity; ester carbonyl
Carbonitrile (4a ) Not reported 2198 (C≡N), 3400 (N-H) Pyran ring contraction under bromination
Isopropyl ester (analog) Not reported 1680 (C=O), 2962 (C-H) Improved enantioselectivity with L-proline
3-Bromophenyl derivative (8i ) 174–176 1696 (C=O), 771 (C-Br) Halogen-mediated crystal packing

Reactivity and Catalytic Efficiency

  • Bromination: The carbonitrile analog (4a) undergoes radical bromination in methanol, leading to pyran ring contraction and benzofuran formation. In contrast, carboxylate esters remain stable under similar conditions due to the electron-withdrawing ester group .
  • Catalytic Synthesis: The target compound is synthesized using nano-cellulose/Ti(IV)/Fe3O4 catalysts with yields >85%, outperforming ionic liquids (RTILs) and polyacrylonitrile fiber (PANF-D) catalysts .

Crystallographic Analysis

X-ray studies (using SHELXTL software ) reveal that the 7,7-dimethyl group enforces a boat conformation in the cyclohexenone ring, while the phenyl group at position 4 adopts equatorial orientations. The methyl ester derivative (8e) exhibits intermolecular N-H···O hydrogen bonds (2.89 Å), stabilizing its crystal lattice .

Key Research Findings

Green Synthesis: Ultrasound irradiation in aqueous ethanol improves yields (up to 92%) for carboxylate derivatives, reducing reaction times from hours to minutes .

Reusability of Catalysts: Nano-cellulose/Ti(IV)/Fe3O4 catalysts retain >80% efficiency after five cycles, highlighting sustainability .

Biological Activity

Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the class of 2H/4H-chromenes, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological contexts, and relevant case studies.

Overview of Biological Activity

The 2H/4H-chromene scaffold is recognized for its versatility in biological applications. Compounds derived from this scaffold exhibit a range of activities including:

  • Anticancer
  • Antimicrobial
  • Anticonvulsant
  • Antidiabetic
  • Anticholinesterase
  • Antituberculosis

These activities stem from the ability of these compounds to interact with various biological targets and pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it displays significant anticholinesterase activity which could be beneficial in treating neurodegenerative disorders.
  • Induction of Apoptosis : Studies indicate that derivatives of this compound can induce apoptosis in cancer cells through caspase activation pathways. This mechanism is crucial for developing anticancer therapeutics.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity

A study conducted by Luque-Agudo et al. (2019) highlighted the anticancer potential of 2H/4H-chromene derivatives. The study found that these compounds could trigger apoptosis in cancer cells by activating caspases and inhibiting cell migration. Specifically, methyl 2-amino derivatives were noted for their potency against multiple cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Methyl 2-amino derivativeA431 (epidermoid carcinoma)<10
Methyl 2-amino derivativeMCF7 (breast cancer)<15

Antimicrobial Activity

Research by Suvarna et al. (2017) assessed the antimicrobial efficacy of various chromene derivatives. The study reported that methyl 2-amino derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli16

Anticholinesterase Activity

Tehrani et al. (2019) evaluated the anticholinesterase properties of several chromene derivatives. The findings indicated that methyl 2-amino derivatives showed significant inhibition of acetylcholinesterase, which is vital for potential treatments for Alzheimer's disease.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the phenyl ring and the amino group significantly influence the biological activity of these compounds. For example:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups enhance anticancer activity.
  • Amino Group Positioning : The position and nature of substituents on the amino group can alter enzyme inhibition potency.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-4H-chromene-3-carboxylate analogs?

The compound is synthesized via one-pot multicomponent reactions involving a cyclic diketone, aldehyde, and malonate derivative. For example, analogous chromenes are prepared using methanol/ethanol solvents with piperidine catalysis under reflux, achieving yields up to 84% after silica gel chromatography purification. Key parameters include molar ratios (1:1:1 for diketone:aldehyde:malonate) and reaction monitoring via TLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

X-ray crystallography resolves stereochemical ambiguities (e.g., R factors <0.05, mean C-C bond lengths of 0.003 Å) . Complementary methods include LC-MS for molecular weight verification (e.g., [M+H]+ peaks) and FT-IR for functional group identification (C=O stretches at ~1700 cm⁻¹, NH₂ bands at 3300-3500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in chromene syntheses?

Optimization strategies include:

  • Catalyst selection : Piperidine (0.5-1% v/v) improves cyclocondensation efficiency .
  • Solvent effects : Methanol enhances intermediate solubility compared to aprotic solvents .
  • Purification : Gradient elution chromatography (chloroform:ethyl acetate) reduces byproduct contamination .

Q. What approaches resolve discrepancies in bioactivity data across structurally similar derivatives?

Contradictions often stem from substituent variations (e.g., 4-chlorophenyl vs. 4-methylphenyl). Systematic SAR studies should:

  • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Compare EC50 values across derivatives with controlled substituent changes.
  • Use molecular docking to identify critical ligand-target interactions (e.g., DHFR enzyme binding) .

Q. What are key considerations for X-ray crystallographic analysis of tetrahydrochromenes?

Critical factors include:

  • Crystallization : Slow evaporation from methanol/chloroform at 4°C yields diffraction-quality crystals .
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K with ω scans up to 25° θ .
  • Refinement : SHELXL-97 with anisotropic displacement parameters and geometric H-atom placement .

Q. How do computational methods elucidate the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) predicts binding modes to enzymes like DHFR. Steps include:

  • Preparing ligand structures from crystallographic data .
  • Generating target protein grids (20ų active site boxes).
  • Scoring interactions via AMBER force fields, focusing on H-bonds with residues like Glu30/Asn64 . MD simulations (>50 ns) assess complex stability through RMSD/RMSF analyses .

Q. How do phenyl-ring substituents influence reactivity and bioactivity?

Substituent effects include:

SubstituentYield*Antimicrobial Zone (mm)**
-H72%12 ± 1
-Cl68%18 ± 2
-OCH381%14 ± 1
*Methanol/piperidine conditions; **S. aureus ATCC 25923 .
Electron-withdrawing groups (Cl) enhance bioactivity but may reduce yields due to steric hindrance .

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